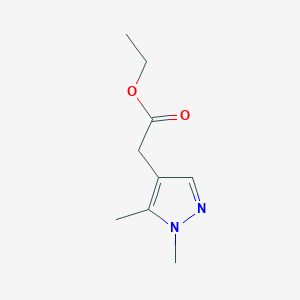![molecular formula C20H14FN3O3 B2896600 3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole CAS No. 1428348-38-2](/img/structure/B2896600.png)
3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP is a heterocyclic compound that consists of an oxadiazole ring, a pyrrole ring, and a benzodioxole ring.
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities
Research has shown that derivatives containing 1,2,4-oxadiazole rings, similar to the compound , exhibit significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest their potential application in managing diabetes through α-glucosidase inhibition and in treating infections due to their antimicrobial properties. The antioxidant properties further indicate their potential in mitigating oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).
GABAA/Benzodiazepine Receptor Activity
Compounds structurally related to "3-(1,3-benzodioxol-5-yl)-5-[1-(2-fluorobenzyl)-1H-pyrrol-2-yl]-1,2,4-oxadiazole" have been studied for their activity through the GABAA/benzodiazepine receptor. These studies provide insight into the therapeutic potential of these compounds in neurological disorders by modulating neurotransmitter activity in the brain (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
Expression of Gaseous Monoxide-Generating Enzymes
Research on YC-1, a structurally related compound, has demonstrated its potential to stimulate the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. This finding indicates the possibility of utilizing similar compounds to modulate vascular function and possibly treat cardiovascular diseases by enhancing the production of signaling molecules like nitric oxide (NO) and carbon monoxide (CO) (Liu et al., 2009).
Anticonvulsant Activity
The anticonvulsant activity of compounds containing the 1,3,4-oxadiazole moiety, similar to the compound of interest, has been investigated, revealing their potential as therapeutic agents in the treatment of epilepsy. These compounds were found to exhibit significant anticonvulsant activity in models of seizure, suggesting their applicability in developing new treatments for seizure disorders (Zarghi et al., 2008).
Xanthine Oxidase Inhibitory Activity
The synthetic route and xanthine oxidase inhibitory activity of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives have been explored. These studies highlight the potential of such compounds in treating diseases associated with excessive uric acid production, such as gout, by inhibiting the xanthine oxidase enzyme (Qi, You, Wang, & Zhang, 2015).
Antitubercular Activity
Novel derivatives designed for antitubercular activity provide insights into the therapeutic potential of compounds with 1,3,4-oxadiazole structures against tuberculosis. Such studies contribute to the development of new drugs targeting Mycobacterium tuberculosis, the causative agent of TB (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-5-2-1-4-14(15)11-24-9-3-6-16(24)20-22-19(23-27-20)13-7-8-17-18(10-13)26-12-25-17/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRRMDBTFORKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyridin-4-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896517.png)
![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)
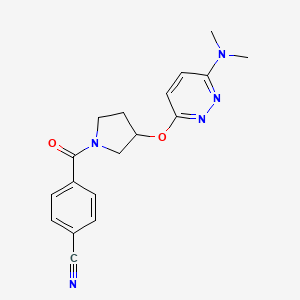
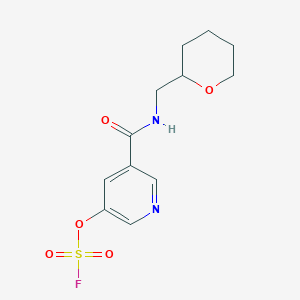

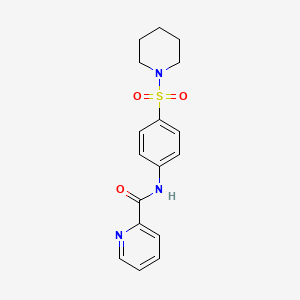
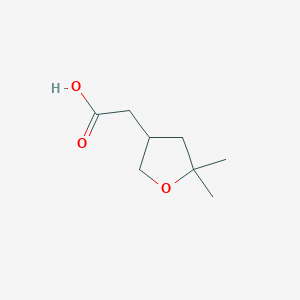
![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

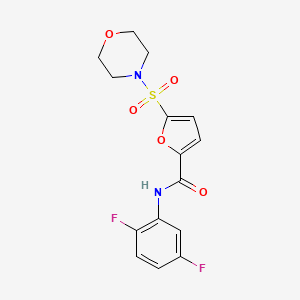
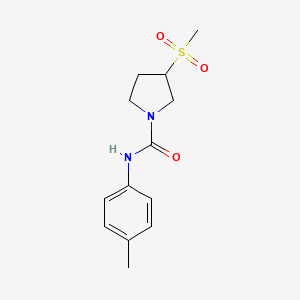
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)
